molecular formula C31H34BrNO5 B408658 cyclohexyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclohexyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B408658
M. Wt: 580.5g/mol
InChI Key: RSJRVPDBZHQCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclohexyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and cyclohexanone. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through a series of condensation and cyclization steps to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

cyclohexyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl group can produce a secondary alcohol .

Scientific Research Applications

cyclohexyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a drug or a material .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

  • **Dihydropyr

Properties

Molecular Formula

C31H34BrNO5

Molecular Weight

580.5g/mol

IUPAC Name

cyclohexyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H34BrNO5/c1-3-37-26-17-21(14-23(32)30(26)35)28-27(31(36)38-22-12-8-5-9-13-22)18(2)33-24-15-20(16-25(34)29(24)28)19-10-6-4-7-11-19/h4,6-7,10-11,14,17,20,22,28,33,35H,3,5,8-9,12-13,15-16H2,1-2H3

InChI Key

RSJRVPDBZHQCFT-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC5CCCCC5)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC5CCCCC5)C)Br)O

Origin of Product

United States

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